(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate is a chemical compound characterized by the molecular formula C18H19NO3. This compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, linked to a carbamate functional group. The structure includes a hydroxyl group attached to an ethyl chain, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and material science. The compound is typically presented as a solid substance and has garnered attention for its versatile chemical behavior and biological activity .
The reactivity of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate can be attributed to its functional groups. Key reactions include:
Research indicates that (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate exhibits significant biological activity that may include:
The synthesis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate typically involves several steps:
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate finds applications in several domains:
Interaction studies involving (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate have focused on its binding affinity with various biological targets. Research indicates:
Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate. A comparison highlights its uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate | C19H23NO3 | Propan-2-yl substitution | Enhanced lipophilicity |
9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)-N-methylcarbamate | C19H23NO3 | Hydroxypropyl substitution | Different steric hindrance |
9H-fluoren-9-ylmethyl N-(2-hydroxybutyl)-N-methylcarbamate | C20H25NO3 | Hydroxybutyl substitution | Longer carbon chain influences solubility |
These compounds illustrate variations in side groups that affect solubility, biological activity, and potential applications, highlighting the distinctive features of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate within this chemical class .
The compound’s systematic IUPAC name, 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate, reflects its three core components:
The molecular formula is C18H19NO3 (molecular weight: 297.35 g/mol), with a planar fluorene ring contributing rigidity and π-π stacking capabilities. Key bond angles include:
X-ray diffraction studies reveal a monoclinic crystal system (space group P21/c) with unit cell parameters:
The fluorene moiety adopts a twisted-boat conformation, while the carbamate group exhibits trans configuration relative to the hydroxyl group. Two conformational isomers are observed due to restricted rotation around the N-C(O) bond, with energy barriers of ~25 kJ/mol.
Density Functional Theory (DFT) calculations (M05-2X/def2SVP level) highlight:
Property | Fmoc-Sarcosinol | Fmoc-Glycinol | Fmoc-Prolinol |
---|---|---|---|
Molecular Weight | 297.35 | 283.32 | 315.38 |
LogP | 2.8 | 2.1 | 3.2 |
H-Bond Donors | 1 | 1 | 1 |
Rotatable Bonds | 5 | 4 | 3 |
Crystal Density | 1.32 g/cm³ | 1.28 g/cm³ | 1.35 g/cm³ |
Fmoc-Sarcosinol’s N-methyl group enhances steric shielding compared to Fmoc-Glycinol, reducing aggregation in nonpolar solvents.